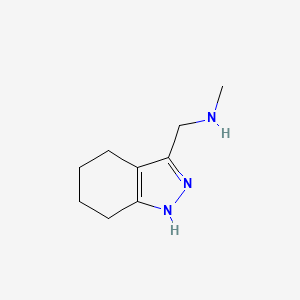

N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-10-6-9-7-4-2-3-5-8(7)11-12-9/h10H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHCIYGRSFZNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NNC2=C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with appropriate aldehydes or ketones under acidic or basic conditions.

Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with formaldehyde and a primary amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogens or electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced indazole derivatives.

Substitution: Halogenated or electrophile-substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine has shown promise in the development of new pharmaceuticals. Its indazole structure is associated with various biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Molecular docking studies suggest interactions with key proteins involved in cancer progression .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-methyl derivative | MCF-7 | 15 |

| N-methyl derivative | A549 | 20 |

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. Studies have indicated that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Material Science

This compound is also explored in the field of material science for its potential use in synthesizing novel polymers and nanomaterials due to its unique structural properties .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer efficacy of N-methyl derivatives against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could reduce oxidative stress and inflammation in neuronal cells .

Mechanism of Action

The mechanism of action of N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of heterocyclic amines with fused bicyclic cores. Below is a comparison with structurally related molecules:

Key Observations :

- Core Diversity : While the target compound uses a tetrahydroindazole core, others employ triazoles (e.g., compound from ) or benzodithiazines (e.g., compound from ). These cores influence electronic properties and binding affinities in biological systems.

- Functional Groups : The methylamine group in the target compound contrasts with acetamide (in ) or hydrazine (in ), affecting solubility and reactivity.

Physicochemical Properties

Analysis :

- The target compound’s amine group enhances polarity, making it more water-soluble than the benzodithiazine derivative.

- The naphthalene-triazole compound’s bulkier structure may reduce solubility compared to the tetrahydroindazole analogue.

Biological Activity

N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a compound of interest due to its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Indazole Core : The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Methylation : The nitrogen atom in the indazole structure is methylated using methyl iodide or similar reagents to yield the final product.

This compound has been noted for its moderate to high yields during synthesis, with purity levels often exceeding 95% .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested .

- In vivo Studies : In animal models, this compound effectively inhibited tumor growth in xenograft models. For example, it achieved a tumor growth inhibition (TGI) of approximately 70% at doses of 10 mg/kg .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- FGFR Inhibition : The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in many cancers. SAR studies indicated that modifications to the indazole scaffold significantly enhance FGFR inhibitory activity .

| Compound | FGFR Inhibition IC50 (nM) | Cellular Activity IC50 (nM) |

|---|---|---|

| N-methyl derivative | 15.0 | 642.1 |

| Optimized derivative | 2.9 | 40.5 |

Neuroprotective Effects

Recent studies have also suggested potential neuroprotective effects of this compound:

- Neuroprotection in Models : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be improved through structural modifications:

- Substituent Variations : Changes at the 4 and 6 positions on the indazole ring have been shown to enhance both enzymatic and cellular activities.

- Functional Group Influence : The presence of electron-donating groups generally increases biological activity by improving binding affinity to target proteins.

Case Studies

Several case studies highlight the efficacy and safety profile of N-methyl derivatives:

- Cancer Treatment Trials : Clinical trials involving this compound have reported manageable side effects and significant tumor response rates in patients with specific FGFR-driven tumors .

- Neurodegenerative Disease Models : In preclinical studies focusing on Alzheimer's disease models, the compound showed a reduction in amyloid-beta accumulation and improved cognitive function metrics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine?

- Methodological Answer : The compound is typically synthesized via cyclodehydration of precursor hydrazines and ketones or through 1,3-dipolar cycloaddition reactions. For example, substituted tetrahydroindazole intermediates can be prepared by refluxing hydrazine derivatives with cyclic ketones in ethanol, followed by purification via recrystallization or column chromatography . Copper-catalyzed "click chemistry" (e.g., azide-alkyne cycloaddition) is also utilized for functionalizing the indazole core . Reaction progress is monitored via TLC (hexane:ethyl acetate 8:2) .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., tetrahydroindazole protons at δ 1.5–2.5 ppm and methylamine protons at δ 2.1–3.0 ppm) .

- IR detects functional groups (e.g., N–H stretches ~3260 cm⁻¹, C=O stretches in derivatives ~1670 cm⁻¹) .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₀H₁₅N₃: 177.1263) .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer : The compound is sensitive to oxidation and moisture . Storage under inert gas (N₂/Ar) at 2–8°C in amber glass vials is recommended. Stability tests under accelerated conditions (40°C/75% RH for 14 days) assess degradation via HPLC . Exothermic reactions with strong oxidizers (e.g., H₂O₂) require controlled addition and cooling .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic variability (e.g., poor bioavailability). Strategies include:

- Metabolic Profiling : LC-MS/MS identifies metabolites in plasma/tissue homogenates .

- Prodrug Design : Introducing acetylated or PEGylated derivatives improves solubility and half-life .

- Target Engagement Assays : Radiolabeled analogs (e.g., ¹⁴C-methylamine) quantify binding to receptors like serotonin transporters .

Q. What advanced computational tools predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., indazole binding to kinase ATP pockets). Docking scores correlate with IC₅₀ values from enzymatic assays .

- MD Simulations : GROMACS assesses ligand-receptor complex stability over 100-ns trajectories, identifying key hydrogen bonds (e.g., indazole N1 with Asp³⁸¹ in COX-2) .

- QSAR : Machine learning (e.g., Random Forest) links structural descriptors (e.g., LogP, polar surface area) to antiviral activity .

Q. How are reaction mechanisms validated for novel synthetic routes?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replacing H with D at reactive sites (e.g., methylamine protons) reveals rate-determining steps .

- Intermediate Trapping : Quenching reactions with TEMPO or MeOH isolates intermediates for NMR/HRMS analysis .

- DFT Calculations : Gaussian09 computes energy barriers for proposed pathways (e.g., cyclodehydration vs. retro-aldol routes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.